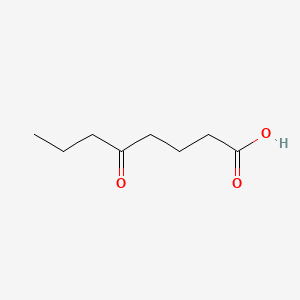

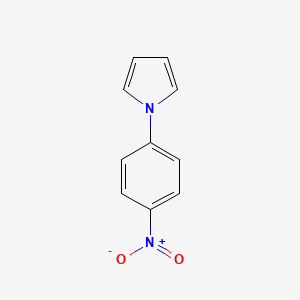

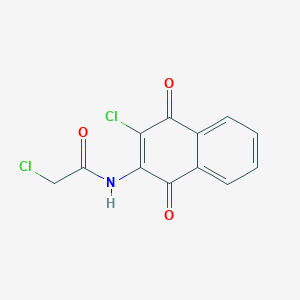

![molecular formula C11H14N2 B1296345 3-[(3,5-Dimethylphenyl)amino]propanenitrile CAS No. 36034-62-5](/img/structure/B1296345.png)

3-[(3,5-Dimethylphenyl)amino]propanenitrile

Übersicht

Beschreibung

3-[(3,5-Dimethylphenyl)amino]propanenitrile, also known as 3-DAPN, is an organic compound with a variety of applications in the scientific research field. It is a white crystalline solid with a melting point of 122-124 °C and a boiling point of 305-310 °C. 3-DAPN is an important building block for organic synthesis, and is used as an intermediate in the preparation of various organic compounds. It is also used as a reagent in the synthesis of biologically active molecules and as a starting material for other organic transformations.

Wissenschaftliche Forschungsanwendungen

Role in Biomass Conversion

3-[(3,5-Dimethylphenyl)amino]propanenitrile may have indirect relevance in studies related to biomass conversion, particularly in the synthesis of polyfunctional heteroaromatic compounds and other derivatives from lignin or similar biomass sources. For example, research into the acidolysis of lignin model compounds reveals intricate mechanisms of bond cleavage, which is essential for understanding the conversion of lignin into valuable chemicals (T. Yokoyama, 2015). Similarly, the catalytic synthesis of polyoxymethylene dimethyl ethers from glycerol demonstrates the potential of converting biomass into environmentally friendly fuels, a process that could be impacted by the chemical properties of 3-[(3,5-Dimethylphenyl)amino]propanenitrile or its derivatives (Christophe J. Baranowski, Ali M. Bahmanpour, O. Kröcher, 2017).

Impact on Nitrogenous Disinfection By-Products

The compound's structural analogs or derivatives could potentially influence research on nitrogenous disinfection by-products (N-DBPs) in water treatment. Understanding the precursors and formation mechanisms of N-DBPs is crucial for developing safer and more efficient water treatment methodologies. Studies have identified specific organic compounds that significantly contribute to the formation of N-DBPs, highlighting the importance of chemical interactions in water purification processes (T. Bond, M. R. Templeton, N. Graham, 2012).

Applications in Organic Synthesis

The chemical structure of 3-[(3,5-Dimethylphenyl)amino]propanenitrile suggests its potential utility in organic synthesis, particularly in the creation of novel organic compounds. Research into the synthesis of polyfunctional heteroaromatics has led to the discovery of new rearrangements and structural revisions of previously misidentified molecules. This work underlines the compound's relevance in advancing organic synthesis methodologies and the development of new chemical entities (M. Moustafa, S. Al-Mousawi, M. H. Elnagdi, H. El‐Seedi, 2017).

Contribution to Amino Acid Detection Technologies

The development of sensors and biosensors for the detection of amino acids is a rapidly advancing field. Given its structural characteristics, 3-[(3,5-Dimethylphenyl)amino]propanenitrile or its derivatives could play a role in enhancing the sensitivity or specificity of these devices. Conducting polymers and molecularly imprinted polymers used in electrochemical detection of amino acids are areas where the compound could have implications, contributing to the development of more efficient and versatile analytical tools (A. Dinu, C. Apetrei, 2022).

Safety And Hazards

The safety precautions for handling “3-[(3,5-Dimethylphenyl)amino]propanenitrile” include keeping away from heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapours/spray, and washing hands thoroughly after handling . It’s also recommended to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-(3,5-dimethylanilino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h6-8,13H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRDRTJKHFRBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCCC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957441 | |

| Record name | 3-(3,5-Dimethylanilino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,5-Dimethylphenyl)amino]propanenitrile | |

CAS RN |

36034-62-5 | |

| Record name | MLS000756292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,5-Dimethylanilino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1296263.png)

![6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole](/img/structure/B1296270.png)

![1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1296275.png)

![2-[(4-Methylphenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B1296279.png)

![5,8-Dichloropyrido[2,3-d]pyridazine](/img/structure/B1296284.png)